molecular formula C7H5BrCl2 B1383368 1-Bromo-3-chloro-5-(chloromethyl)benzene CAS No. 1060812-67-0

1-Bromo-3-chloro-5-(chloromethyl)benzene

Cat. No.: B1383368
CAS No.: 1060812-67-0
M. Wt: 239.92 g/mol
InChI Key: CWIFIXIYJJOHRJ-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-(chloromethyl)benzene is an organic compound with the molecular formula C7H5BrCl2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and chloromethyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-5-(chloromethyl)benzene can be synthesized through several methods. One common method involves the bromination and chlorination of benzene derivatives. For instance, starting with 1-bromo-3-chlorobenzene, the chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination and bromination processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-chloro-5-(chloromethyl)benzene is unique due to the presence of both bromine and chlorine atoms along with a chloromethyl group on the benzene ring. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-3-chloro-5-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIFIXIYJJOHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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